molecular formula C4H6ClF2N3O B2927487 [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1909325-73-0

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B2927487
CAS No.: 1909325-73-0
M. Wt: 185.56
InChI Key: AXVBNCPMZLJCAQ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a difluoromethyl group at the 3-position and an aminomethyl group at the 5-position, forming a hydrochloride salt. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry. The difluoromethyl group (-CF$_2$H) enhances lipophilicity and may influence electronic properties, while the hydrochloride salt improves aqueous solubility for pharmaceutical applications .

Its structural analogs vary in substituents at the 3-position of the oxadiazole ring, which directly impact physicochemical properties and biological activity.

Properties

IUPAC Name

[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)10-9-4;/h3H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVBNCPMZLJCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-73-0
Record name [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
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Mechanism of Action

Biological Activity

[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS No. 1909325-73-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and its role as a histone deacetylase (HDAC) inhibitor.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₄H₆ClF₂N₃O
Molecular Weight 185.56 g/mol
MDL Number MFCD29762916
PubChem CID 121553648
Appearance Powder

Recent studies indicate that difluoromethyl-1,2,4-oxadiazoles act as selective and mechanism-based inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy and other diseases. The inhibition mechanism involves a two-step slow-binding process where the compound forms a stable complex with the enzyme, leading to irreversible inhibition. Specifically, biochemical assays have demonstrated that this compound exhibits submicromolar inhibitory activity against HDAC6 (IC₅₀: 0.531 μM) without affecting other isoforms like HDAC1–4 .

Antimalarial Activity

Research has highlighted the potential of oxadiazoles as antimalarial agents. A study screened compounds against Plasmodium falciparum, identifying several oxadiazole derivatives with significant activity. For example, certain analogues demonstrated IC₅₀ values below 40 nM against drug-sensitive and multi-drug resistant strains of the parasite . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against malaria.

HDAC Inhibition Studies

In a comparative study examining various HDAC inhibitors, this compound was evaluated alongside traditional hydroxamic acid-based inhibitors. Results indicated that while traditional inhibitors exhibit fast-on and fast-off kinetics, this oxadiazole derivative displays slow-on binding properties, making it a promising candidate for targeted cancer therapies .

Antiplasmodial Screening

A subset of oxadiazole compounds was screened for their antiplasmodial activity over 96 hours. Compounds meeting specific criteria (IC₅₀ ≤ 1.0 μM) were classified as slow-action hits. This suggests that this compound could be part of a new class of antimalarial drugs requiring further investigation into its pharmacokinetics and efficacy in vivo .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of [3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride and its analogs:

Compound Name (Substituent at 3-position) Molecular Formula Molecular Weight Substituent Type Key Properties CAS/Reference
This compound C$4$H$5$ClF$2$N$3$O 195.56 -CF$_2$H (electron-withdrawing) Moderate lipophilicity, enhanced solubility (HCl salt) Not explicitly listed in evidence
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C$4$H$4$ClF$3$N$3$O 209.55 -CF$_3$ (strongly electron-withdrawing) Higher lipophilicity, reduced basicity Referenced in
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C$9$H$8$ClFN$_3$O 243.64 Aryl (-C$6$H$4$F) High aromaticity, moderate solubility CAS 1013430-70-0
[3-Cyclopentyl-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C$8$H${14}$ClN$_3$O 203.67 Aliphatic (-C$5$H$9$) Flexible substituent, lower steric hindrance CAS 1184452-71-8
[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C$7$H$8$ClN$_5$O 213.63 Heteroaromatic (-C$4$H$3$N$_2$) Enhanced hydrogen-bonding potential CAS 1123169-51-6

Key Observations :

  • The trifluoromethyl analog () exhibits higher molecular weight and lipophilicity compared to the difluoromethyl variant.
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl in ) contribute to π-π stacking interactions in biological targets, while aliphatic groups (e.g., cyclopentyl in ) may improve membrane permeability due to increased hydrophobicity.
  • Solubility : Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability.

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